molecular formula C15H15F3N2O B2676702 (2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile CAS No. 1025230-57-2

(2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile

Cat. No.: B2676702
CAS No.: 1025230-57-2
M. Wt: 296.293
InChI Key: YUJHFLLHSWHCCT-KTKRTIGZSA-N
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Description

(2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an amino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-(trifluoromethyl)aniline with a suitable ketone, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often require anhydrous conditions to prevent side reactions. The choice of solvent, temperature, and reaction time are also critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

(2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which (2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The compound’s trifluoromethyl group is particularly important for enhancing its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4,4-dimethyl-3-oxo-2-({[2-(fluoromethyl)phenyl]amino}methylidene)pentanenitrile
  • (2Z)-4,4-dimethyl-3-oxo-2-({[2-(chloromethyl)phenyl]amino}methylidene)pentanenitrile
  • (2Z)-4,4-dimethyl-3-oxo-2-({[2-(bromomethyl)phenyl]amino}methylidene)pentanenitrile

Uniqueness

Compared to similar compounds, (2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and ability to interact with biological targets. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and safety profiles.

Biological Activity

(2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility.

  • Molecular Formula : C15H15F3N2O
  • Molecular Weight : 296.29 g/mol
  • CAS Number : 1025230-57-2

The primary biological activity of this compound is attributed to its interaction with the aromatase enzyme , which plays a crucial role in estrogen biosynthesis. By inhibiting this enzyme, the compound effectively reduces estrogen levels, which can be beneficial in treating hormone-dependent cancers such as breast cancer.

Biochemical Pathways

  • Aromatase Inhibition : The compound binds to the active site of aromatase, blocking the conversion of androgens to estrogens.
  • Steroid Biosynthesis Disruption : This inhibition affects various steroid biosynthesis pathways, leading to altered hormonal profiles in treated organisms.

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various in vitro and in vivo assays.

In Vitro Studies

  • Cytotoxicity against Cancer Cell Lines
    • The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells).
    • Results indicated moderate cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation.
Cell LineIC50 Value (µM)
MCF-715.5
Hek29320.3
  • Enzyme Inhibition Assays
    • The compound was evaluated for its inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX).
    • Moderate inhibition was observed, indicating potential anti-inflammatory properties.
EnzymeIC50 Value (µM)
COX-212.4
LOX-518.7

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of this compound by:

  • Increasing membrane permeability due to improved lipid solubility.
  • Facilitating stronger interactions with protein targets through halogen bonding.

Case Studies

  • Breast Cancer Treatment
    • A study investigated the effects of this compound on estrogen receptor-positive breast cancer models. The findings demonstrated a significant reduction in tumor size in treated groups compared to controls.
  • Inflammation Models
    • In models of inflammation, the compound exhibited reduced inflammatory markers, supporting its potential use in treating inflammatory diseases.

Properties

IUPAC Name

(2Z)-4,4-dimethyl-3-oxo-2-[[2-(trifluoromethyl)anilino]methylidene]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-14(2,3)13(21)10(8-19)9-20-12-7-5-4-6-11(12)15(16,17)18/h4-7,9,20H,1-3H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJHFLLHSWHCCT-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=CC=CC=C1C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC1=CC=CC=C1C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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